4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-Acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring and an acetyl group attached to a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the reaction of 4-methylbenzenethiol with chloroacetyl chloride to form 4-methylbenzothiazole. This intermediate is then acetylated using acetic anhydride to introduce the acetyl group, followed by a reaction with benzoyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenation reactions can be performed using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. It can interact with various biological targets, leading to potential therapeutic effects.
Medicine: In medicine, 4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which 4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves its interaction with molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, leading to biological responses. The acetyl group may enhance the compound's ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
4-Acetyl-N-(4-methylphenyl)acetamide: Similar structure but lacks the thiazole ring.
N-Acetyl-p-toluidine: Similar acetyl group but different aromatic ring.
Uniqueness: The presence of the thiazole ring in 4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide distinguishes it from similar compounds, providing unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-3-5-15(6-4-12)17-11-24-19(20-17)21-18(23)16-9-7-14(8-10-16)13(2)22/h3-11H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMCYWHSAJSXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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